molecular formula C22H25NO2 B045774 Nortriptyline ethyl carbamate CAS No. 16234-88-1

Nortriptyline ethyl carbamate

Cat. No. B045774
CAS RN: 16234-88-1
M. Wt: 335.4 g/mol
InChI Key: UXMJVVWLCYRSBS-UHFFFAOYSA-N
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Description

Nortriptyline is a tricyclic antidepressant that has been studied for various therapeutic applications beyond its primary use. While the provided papers do not directly discuss "Nortriptyline Ethyl Carbamate," they do provide insights into the effects of nortriptyline on different medical conditions. For instance, one study compared the efficacy of a combination of nortriptyline with fluphenazine against carbamazepine in treating diabetic neuropathy, finding no significant difference in their effectiveness . Another study highlighted nortriptyline's neuroprotective properties, showing its ability to inhibit mitochondrial permeability transition, which is implicated in acute neuronal death . Additionally, nortriptyline's influence on the crystallization process of its hydrochloride form was examined, revealing different crystal habits based on the solvent and temperature conditions . Lastly, nortriptyline was found to induce apoptosis in bladder cancer cells through both mitochondria-mediated and death receptor-mediated pathways and to inhibit tumor growth in vivo .

Synthesis Analysis

The synthesis of nortriptyline or its derivatives, such as ethyl carbamate, is not explicitly detailed in the provided papers. However, the papers do discuss the preparation of nortriptyline hydrochloride by crystallization from alcohol and aqueous solutions, indicating that the solvent and temperature play a crucial role in the crystallization process and the resulting polymorphic structures .

Molecular Structure Analysis

While the molecular structure of nortriptyline ethyl carbamate is not directly analyzed in the papers, the structure of nortriptyline itself, being a tricyclic compound, is implied to have significant implications on its pharmacological effects. The crystallization study suggests that the molecular structure of nortriptyline hydrochloride influences its solubility and crystal habit .

Chemical Reactions Analysis

The papers do not provide a detailed analysis of the chemical reactions specifically involving nortriptyline ethyl carbamate. However, they do discuss the biochemical interactions of nortriptyline with cellular components, such as its inhibition of mitochondrial permeability transition and its induction of apoptosis through various pathways in cancer cells .

Physical and Chemical Properties Analysis

The physical and chemical properties of nortriptyline are indirectly inferred through studies on its solubility and crystallization behavior. Nortriptyline hydrochloride shows variable solubility in alcohol and aqueous solutions depending on the temperature, which affects the crystal morphology and potentially the drug's bioavailability . The papers also suggest that nortriptyline's chemical properties enable it to interact with mitochondrial membranes and death receptors, leading to its therapeutic and antitumor effects .

Scientific Research Applications

Neuropathic Pain Management

Nortriptyline, a tricyclic antidepressant, is occasionally used for treating neuropathic pain, as recommended in European, UK, and USA guidelines. While evidence supporting its use for neuropathic pain conditions included in a systematic review is limited due to methodological flaws, it indicates similar efficacy to other active interventions (gabapentin, morphine) and to placebo in the conditions studied (Derry et al., 2015).

Neuroprotective Effects in Cerebral Ischemia

Research identified Nortriptyline as a strong inhibitor of mitochondrial permeability transition, suggesting potential neuroprotective effects against cerebral ischemia. It inhibits cell death, loss of mitochondrial membrane potential, and activation of caspase 3 in primary cerebrocortical neurons, as well as decreases infarct size and improves neurological scores after middle cerebral artery occlusion in mice (Zhang et al., 2008).

Environmental Persistence and Adsorption

A study on the adsorption of Nortriptyline on various minerals (montmorillonite, kaolinite, and gibbsite) aimed to understand its removal from effluents, indicating the potential environmental persistence of Nortriptyline and its impact on water treatment processes. Both montmorillonite and kaolinite proved to be excellent adsorbents for Nortriptyline (Sadri et al., 2018).

Chronic Neurodegeneration

Another study highlighted Nortriptyline's potential in delaying disease onset in models of chronic neurodegeneration, such as amyotrophic lateral sclerosis (ALS) and Huntington's disease (HD), suggesting its role in inhibiting mitochondrial permeability transition, a pathway implicated in chronic neurodegenerative diseases (Wang et al., 2007).

Future Directions

In the future, it is hoped that the feasibility of this prospect will be verified by pilot-scale or large-scale application to provide new insight into the regulation of EC during wine production . In addition, considerable progress has been made in developing robust analytical methods to better characterize dietary exposure to EC .

properties

IUPAC Name

ethyl N-methyl-N-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO2/c1-3-25-22(24)23(2)16-8-13-21-19-11-6-4-9-17(19)14-15-18-10-5-7-12-20(18)21/h4-7,9-13H,3,8,14-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMJVVWLCYRSBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501124048
Record name Ethyl N-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-N-methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501124048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nortriptyline ethyl carbamate

CAS RN

16234-88-1
Record name Ethyl N-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-N-methylcarbamate
Source CAS Common Chemistry
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Record name Nortriptyline ethyl carbamate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl N-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-N-methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501124048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, [3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]methyl-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.542
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Record name NORTRIPTYLINE ETHYL CARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4921R9O54D
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